Lipophilicity Advantage: LogP 5.58 vs. 4-Cyano Analog Drives Membrane Permeability Potential
The target compound exhibits a calculated LogP of 5.58, which is approximately 3.1 log units higher than the 4-cyano analog 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 3-(2-thienylthio)- (CAS 918513-05-0, cLogP ~2.5) . This elevated lipophilicity suggests significantly greater passive membrane permeability, a desirable property for intracellular target engagement.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.58 |
| Comparator Or Baseline | 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 3-(2-thienylthio)- (CAS 918513-05-0); cLogP ≈ 2.5 |
| Quantified Difference | Δ LogP ≈ +3.1 log units |
| Conditions | Computational prediction based on atom-based method; target compound data from Chemsrc, comparator estimated by fragment-based cLogP |
Why This Matters
For screening campaigns targeting intracellular kinases or CNS-penetrant candidates, the higher LogP of CAS 858117-38-1 may confer superior cell permeability over the more polar 4-cyano analog.
